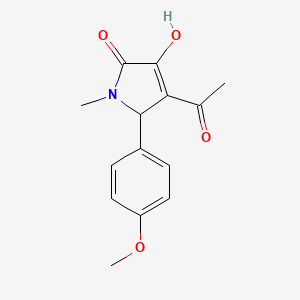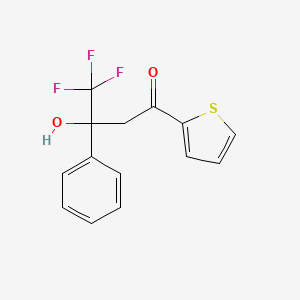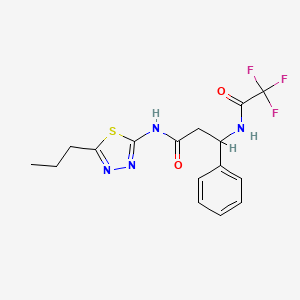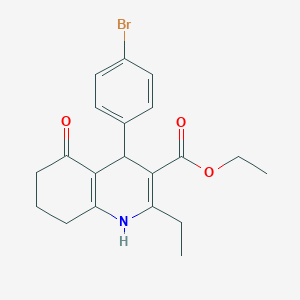
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one is a synthetic organic compound with a unique structure that includes a pyrrole ring substituted with acetyl, hydroxy, methoxyphenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization using ammonium acetate to yield the desired pyrrole derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-acetyl-4-oxo-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one.
Reduction: Formation of 3-(1-hydroxyethyl)-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The acetyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-acetyl-4-hydroxyquinolin-2(1H)-one: Similar structure but with a quinoline ring instead of a pyrrole ring.
4-hydroxy-2H-chromen-2-one: Contains a chromenone ring and exhibits different biological activities.
3-acetyl-4-hydroxy-2H-chromen-2-one: Another chromenone derivative with distinct properties.
Uniqueness
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8(16)11-12(15(2)14(18)13(11)17)9-4-6-10(19-3)7-5-9/h4-7,12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWLBYLXOYBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5179193.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)
![5-(2-Bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline](/img/structure/B5179216.png)

![7-[(2,3-dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)
![1-[(3-Methylphenyl)methyl]piperidin-3-ol](/img/structure/B5179236.png)
![2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B5179245.png)

![4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one](/img/structure/B5179251.png)
![12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride](/img/structure/B5179264.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
